molecular formula C13H18O4 B13593363 4-(2,3,4-Trimethoxyphenyl)butan-2-one

4-(2,3,4-Trimethoxyphenyl)butan-2-one

Cat. No.: B13593363
M. Wt: 238.28 g/mol
InChI Key: MDZHAMBECWEJDK-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a butan-2-one group attached to a 2,3,4-trimethoxyphenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethoxyphenyl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,3,4-Trimethoxyphenyl)butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-Trimethoxyphenyl)butan-2-one: Similar structure but with different positions of methoxy groups.

    2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Different substituents on the butanone group.

Uniqueness

4-(2,3,4-Trimethoxyphenyl)butan-2-one is unique due to its specific arrangement of methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

4-(2,3,4-trimethoxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h7-8H,5-6H2,1-4H3

InChI Key

MDZHAMBECWEJDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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